molecular formula C₃₃H₅₃D₃O₇ B1146846 (2E,11α,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-dien CAS No. 1316264-00-2

(2E,11α,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-dien

Cat. No.: B1146846
CAS No.: 1316264-00-2
M. Wt: 567.81
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E,11α,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-dien is a complex organic molecule with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,11α,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-dien typically involves multiple steps, including the protection of hydroxyl groups, formation of double bonds, and introduction of methyl groups. The process often begins with a suitable prostaglandin precursor, which undergoes selective protection of hydroxyl groups using tetrahydropyranyl (THP) groups. This is followed by the introduction of double bonds through controlled dehydrogenation reactions. The final steps involve the addition of methyl groups at specific positions to achieve the desired structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E,11α,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-dien: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.

    Substitution: The tetrahydropyranyl groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.

    Substitution: Acidic conditions, such as hydrochloric acid (HCl), are used to remove tetrahydropyranyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of double bonds results in saturated hydrocarbons.

Scientific Research Applications

(2E,11α,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-dien: has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with cellular components.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2E,11α,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-dien exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups and double bonds play crucial roles in its reactivity and binding to biological molecules. These interactions can modulate enzymatic activity, signal transduction pathways, and cellular responses.

Comparison with Similar Compounds

(2E,11α,13E,15S,17S)-11,15-Di-O-tetrahydropyranyl-17,20-dimethyl-9,11,15-trihydroxy-prosta-2,13-dien: can be compared with other similar compounds, such as:

    Prostaglandins: These compounds share a similar core structure but differ in the presence and position of functional groups.

    Leukotrienes: Similar in their role as signaling molecules but differ in their biosynthetic pathways and biological effects.

    Thromboxanes: Related in their involvement in platelet aggregation and vascular functions but have distinct structural features.

The uniqueness of This compound

Properties

CAS No.

1316264-00-2

Molecular Formula

C₃₃H₅₃D₃O₇

Molecular Weight

567.81

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.